molecular formula C21H18O5 B15034956 2-methoxy-6-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate

2-methoxy-6-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate

Cat. No.: B15034956
M. Wt: 350.4 g/mol
InChI Key: WLJHBWOMJJSLAZ-GZTJUZNOSA-N
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Description

2-methoxy-6-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate is a complex organic compound with a unique structure It is characterized by the presence of a methoxy group, a furan ring, and a phenyl acetate moiety

Preparation Methods

The synthesis of 2-methoxy-6-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with 4-methylbenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to a cyclization reaction with acetic anhydride to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Chemical Reactions Analysis

2-methoxy-6-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .

Mechanism of Action

The mechanism of action of 2-methoxy-6-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets. It is known to bind to estrogen receptors, including estrogen receptor alpha and estrogen receptor beta, which play a role in regulating gene expression and cellular functions. By binding to these receptors, the compound can modulate the activity of estrogen-responsive genes and pathways, leading to various biological effects .

Comparison with Similar Compounds

2-methoxy-6-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate can be compared with similar compounds such as 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. While both compounds share a methoxy group and a phenyl ring, the presence of the furan ring in the former adds to its structural complexity and potential reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

[2-methoxy-6-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C21H18O5/c1-13-7-9-15(10-8-13)19-12-17(21(23)26-19)11-16-5-4-6-18(24-3)20(16)25-14(2)22/h4-12H,1-3H3/b17-11+

InChI Key

WLJHBWOMJJSLAZ-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C\C3=C(C(=CC=C3)OC)OC(=O)C)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=C(C(=CC=C3)OC)OC(=O)C)C(=O)O2

Origin of Product

United States

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